molecular formula C26H27NO7 B5358154 methyl 4-[(3E)-3-[(4-ethoxyphenyl)-hydroxymethylidene]-4,5-dioxo-1-(oxolan-2-ylmethyl)pyrrolidin-2-yl]benzoate

methyl 4-[(3E)-3-[(4-ethoxyphenyl)-hydroxymethylidene]-4,5-dioxo-1-(oxolan-2-ylmethyl)pyrrolidin-2-yl]benzoate

Cat. No.: B5358154
M. Wt: 465.5 g/mol
InChI Key: GYUHOVFNEWNQRW-XTQSDGFTSA-N
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Description

Methyl 4-[(3E)-3-[(4-ethoxyphenyl)-hydroxymethylidene]-4,5-dioxo-1-(oxolan-2-ylmethyl)pyrrolidin-2-yl]benzoate is a complex organic compound with a unique structure that includes a pyrrolidine ring, an ethoxyphenyl group, and a benzoate ester

Preparation Methods

The synthesis of methyl 4-[(3E)-3-[(4-ethoxyphenyl)-hydroxymethylidene]-4,5-dioxo-1-(oxolan-2-ylmethyl)pyrrolidin-2-yl]benzoate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the ethoxyphenyl group: This step may involve a substitution reaction where an ethoxyphenyl group is introduced to the pyrrolidine ring.

    Formation of the benzoate ester: This can be done through esterification, where the benzoic acid derivative reacts with methanol in the presence of a catalyst.

Industrial production methods would likely involve optimizing these reactions for higher yields and purity, using scalable processes and efficient catalysts.

Chemical Reactions Analysis

Methyl 4-[(3E)-3-[(4-ethoxyphenyl)-hydroxymethylidene]-4,5-dioxo-1-(oxolan-2-ylmethyl)pyrrolidin-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-[(3E)-3-[(4-ethoxyphenyl)-hydroxymethylidene]-4,5-dioxo-1-(oxolan-2-ylmethyl)pyrrolidin-2-yl]benzoate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Medicine: The compound could be explored for its potential therapeutic properties, including its activity against certain diseases or conditions.

    Industry: It may be used in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism by which methyl 4-[(3E)-3-[(4-ethoxyphenyl)-hydroxymethylidene]-4,5-dioxo-1-(oxolan-2-ylmethyl)pyrrolidin-2-yl]benzoate exerts its effects depends on its specific applications. In medicinal chemistry, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to the desired therapeutic effects. The pathways involved may include signal transduction, metabolic pathways, or other biochemical processes.

Comparison with Similar Compounds

Methyl 4-[(3E)-3-[(4-ethoxyphenyl)-hydroxymethylidene]-4,5-dioxo-1-(oxolan-2-ylmethyl)pyrrolidin-2-yl]benzoate can be compared with other similar compounds, such as:

    Methyl 4-[(3E)-3-[(4-methoxyphenyl)-hydroxymethylidene]-4,5-dioxo-1-(oxolan-2-ylmethyl)pyrrolidin-2-yl]benzoate: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical properties and reactivity.

    This compound: This compound has a different substituent on the pyrrolidine ring, which can influence its biological activity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[(3E)-3-[(4-ethoxyphenyl)-hydroxymethylidene]-4,5-dioxo-1-(oxolan-2-ylmethyl)pyrrolidin-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO7/c1-3-33-19-12-10-17(11-13-19)23(28)21-22(16-6-8-18(9-7-16)26(31)32-2)27(25(30)24(21)29)15-20-5-4-14-34-20/h6-13,20,22,28H,3-5,14-15H2,1-2H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUHOVFNEWNQRW-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3CCCO3)C4=CC=C(C=C4)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3CCCO3)C4=CC=C(C=C4)C(=O)OC)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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